Indolizine-3-carbonitrile
Overview
Description
Indolizine-3-carbonitrile is a nitrogen-containing heterocycle . It has potential biological activities and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Indolizine-3-carbonitrile can be synthesized by a 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt (II) dichromate or manganese (IV) oxide . This method utilizes convenient conditions and inexpensive reagents, and gives products in good to high yields .Molecular Structure Analysis
Indolizine is a 10-π electron system . It is isoelectronic with indole and represents a group of heterocyclic compounds structurally related to purines .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using various methods. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Phosphatase Inhibitors
Indolizine-3-carbonitrile derivatives have been synthesized and studied for their activity against MPtpA/MPtpB phosphatases, which play a significant role in infectious diseases. The solid-phase synthesis of these derivatives highlights the potential of indolizine-3-carbonitrile in medicinal applications (Weide et al., 2006).
Anticancer Activity
Research has demonstrated that indolizine derivatives, specifically pyrido[2,3-b]indolizine derivatives, exhibit effectiveness against colorectal cancer cell lines. These compounds, particularly those with hydroxyl groups on the aromatic substituent, show significant potential as anticancer agents (Boot et al., 2014).
Domino Synthesis Protocol
Indolizine-1-carbonitriles have been synthesized using a domino protocol involving aldehydes, isocyanides, and 2-pyridylacetonitrile. This method facilitates the creation of indolizine derivatives with high selectivity and yields, expanding the versatility of indolizine-3-carbonitrile in chemical synthesis (Atar et al., 2020).
Cycloadditions and Formation of Cyclazines
Studies on the reactions of indolizine-3-carbonitriles with dimethyl acetylenedicarboxylate reveal the formation of [2.2.3]cyclazines and 1 : 2 adducts, which are crucial for advancing synthetic methods and understanding reaction mechanisms (Matsumoto et al., 1992).
Anti-Microbial Agents
A study demonstrated the effectiveness of novel indolizine-1-carbonitrile derivatives as potential anti-microbial agents, highlighting the compound's significance in addressing microbial resistance (Faghih-Mirzaei et al., 2018).
Regioselective Annulation
Research on the regioselective annulation approach to 5-acylindolizine-7-carbonitriles showcases the potential of indolizine-3-carbonitrile in generating poly-substituted pyridines, a significant stride in organic synthesis (Kim et al., 2021).
Modular Synthesis of Polysubstituted Indolizines
A study outlined a method for the N-alkylation of pyridines with cyanohydrin triflates or α-halonitriles to produce 1-(1-cyanoalkyl)pyridinium salts, leading to polysubstituted indolizines. This research contributes to the diversity of indolizine derivatives (Kucukdisli & Opatz, 2012).
Recyclable Catalyst for Indolizine Synthesis
The use of KF/Al2O3 as a recyclable catalyst for the synthesis of indolizine-1-carbonitrile derivatives emphasizes the compound's role in green chemistry and efficient synthesis methods (Abaszadeh & Seifi, 2017).
Synthesis of Agrochemicals
Indolizine-3-carbonitriles have been synthesized for potential use in agrochemicals, displaying the compound's versatility in various industrial applications (Wang et al., 1999).
Safety and Hazards
Future Directions
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions could involve developing novel approaches for the synthesis of indolizine and its derivatives .
properties
IUPAC Name |
indolizine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFYRTIHICGMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501495 | |
Record name | Indolizine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-3-carbonitrile | |
CAS RN |
72090-73-4 | |
Record name | Indolizine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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